
2-(Benzyloxy)naphthalene-1,4-diol
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Overview
Description
2-(Benzyloxy)naphthalene-1,4-diol is a naphthalene derivative featuring hydroxyl groups at the 1 and 4 positions and a benzyloxy (-OCH₂C₆H₅) substituent at the 2 position. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.3 g/mol. Structurally, it belongs to the class of naphthalene diols, which are redox-active compounds with applications in organic synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)naphthalene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-diol as the starting material.
Benzylation: The hydroxyl groups on the naphthalene-1,4-diol are protected by converting them into benzyloxy groups. This is achieved by reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Deprotection: The benzyloxy groups are then selectively deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale benzylation and deprotection reactions, can be applied to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Dihydro derivatives are formed during reduction.
Substitution: Various substituted naphthalenes are formed depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules.
Comparison with Similar Compounds
The structural and functional diversity of naphthalene derivatives allows for meaningful comparisons with 2-(Benzyloxy)naphthalene-1,4-diol. Below, we categorize similar compounds based on substituents and oxidation states (diol vs. dione), supported by data tables and research findings.
Naphthalene Diol Derivatives
These compounds retain the 1,4-dihydroxy (diol) backbone but differ in substituents at the 2-position.
Key Findings :
- Sulfonyl groups, being electron-withdrawing, may enhance binding to enzymatic targets like fabH .
- Synthesis : N-heterocyclic carbene (NHC)-catalyzed annulation offers efficient access to diol derivatives with high yields (e.g., 80% for compound 122) .
Naphthalene Dione (Quinone) Derivatives
These compounds feature a 1,4-diketone (quinone) backbone with substituents at the 2-position.
Key Findings :
- Crystal Packing: Methoxy and propargyloxy substituents promote planar quinone rings and intermolecular C–H⋯O interactions, influencing material properties .
- Biological Activity: Deoxylapachol, a natural naphthoquinone, acts as an allergen and precursor to bioactive terpenoids .
Amino- and Thio-Substituted Derivatives
These compounds, primarily diones, feature amino or thio groups at the 2- and 3-positions.
Key Findings :
- Reactivity: Amino and thio groups increase nucleophilicity, enabling further functionalization. Thioethers enhance lipophilicity and metal-binding capacity .
- Synthetic Efficiency : Microwave-assisted methods reduce reaction times (<1 hour) compared to conventional heating .
Structural and Functional Insights
- Oxidation State: Diols (reduced form) exhibit antioxidant properties, whereas diones (oxidized quinones) participate in redox reactions and electron transport.
- Substituent Diversity: Alkoxy groups (e.g., benzyloxy, methoxy) donate electrons, stabilizing aromatic systems. Sulfonyl and amino groups modulate electronic density, affecting reactivity and biological targeting.
- Applications : Diols are explored as enzyme inhibitors (e.g., fabH), while diones serve as intermediates in natural product synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)naphthalene-1,4-diol, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Reaction progress is monitored via TLC using a hexane:ethyl acetate (9:1) solvent system . For example, propargyl bromide analogs of naphthol derivatives achieved >99% yield under similar conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : Quantify purity using reverse-phase C18 columns with UV detection at 291 nm (common for diol derivatives) .
- NMR : Confirm benzyloxy and diol proton signals (e.g., δ 4.8–5.2 ppm for benzyl-CH₂ and δ 5.5–6.5 ppm for aromatic protons) .
- Melting Point Analysis : Compare observed values (e.g., 188–192°C for related diols) with literature data .
Q. What are the key stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation, as quinone-diol redox transitions are light-sensitive .
- Moisture Control : Use anhydrous sodium sulfate during synthesis and storage to avoid hydrolysis of the benzyloxy group .
- Adsorption Mitigation : Deactivate glassware with 5% dimethyldichlorosilane in toluene to minimize analyte loss .
Advanced Research Questions
Q. How do solvent systems influence the crystallization behavior and polymorphism of this compound?
- Methodological Answer : Solvent polarity dictates crystallization outcomes. For example:
- Polar solvents (e.g., DMF/water) : Favor planar naphthoquinone cores with C–H⋯O interactions .
- Non-polar solvents (e.g., hexane) : Promote π-π stacking of aromatic rings. Screen solvents using slow evaporation or cooling crystallization, and validate polymorphs via X-ray diffraction .
Q. What strategies resolve contradictions in toxicity data for naphthalene-derived compounds like this compound?
- Methodological Answer :
- In Vivo vs. In Vitro Discrepancies : Compare systemic effects (e.g., hepatic/renal outcomes) across species (e.g., rodents vs. human cell lines) .
- Dose-Response Analysis : Use logarithmic scaling to identify non-linear toxicity thresholds. For example, naphthalene derivatives show hematological effects at ≥100 mg/kg in mice but not at lower doses .
Q. How can advanced spectroscopic techniques elucidate the redox behavior of this compound in biological systems?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates formed during one-electron oxidation/reduction steps (e.g., semiquinone radicals) .
- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for quinone/diol transitions) in buffered solutions (pH 7.4) to predict biological activity .
Q. What metabolic pathways degrade this compound in environmental or biological matrices?
- Methodological Answer :
- Bacterial Degradation : Sphingomonas species cleave benzyloxy groups via oxidative pathways, producing 2-alkyl-benzene-1,4-diol metabolites. Monitor metabolites using HPLC-MS with m/z 471.9 [(M)₂−H]⁻ signals .
- Enzymatic Studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify hydroxylated derivatives .
Properties
CAS No. |
88381-77-5 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-phenylmethoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10,18-19H,11H2 |
InChI Key |
OYEVJKLESGKQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
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